molecular formula C8H12O2 B149160 6-Propyl-5,6-dihydro-2H-pyran-2-one CAS No. 16400-69-4

6-Propyl-5,6-dihydro-2H-pyran-2-one

Cat. No. B149160
CAS RN: 16400-69-4
M. Wt: 140.18 g/mol
InChI Key: ZFFLYUGDQAHVSE-UHFFFAOYSA-N
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Description

6-Propyl-5,6-dihydro-2H-pyran-2-one is a compound related to the 2H-pyran-2-one family, which is a group of organic compounds characterized by a six-membered lactone ring containing one oxygen atom. The structure of this compound suggests that it is a derivative of 2H-pyran-2-one with a propyl group attached to the ring, which may influence its chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to this compound has been reported using various strategies. For instance, concise and efficient asymmetric total syntheses of related compounds have been achieved through one-pot double allylboration and ring-closing metathesis reactions, which represent the shortest syntheses reported to date . Another approach involves the Sonogashira coupling-benzannulation reaction, which is used to synthesize 6H-dibenzo[b,d]pyran-6-ones from aryl 3-bromopropenoates . Additionally, enantioselective routes have been developed for the synthesis of similar compounds, utilizing key reactions such as epoxide ring opening with a Grignard reagent and stereoselective reduction . These methods highlight the versatility and creativity in the synthesis of 2H-pyran-2-one derivatives.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a lactone ring, which is a common feature in this class of compounds. The stereochemistry of these molecules is often crucial for their biological activity, and stereoselective synthesis methods have been developed to control the configuration of the chiral centers . The molecular structure can be further analyzed using spectroscopic methods such as FT-IR and NMR, as well as computational methods like DFT, to determine the vibrational frequencies and optimize the structure .

Chemical Reactions Analysis

The reactivity of 2H-pyran-2-one derivatives can be quite diverse. For example, the reactions of trifluoromethyl-containing 2H-pyran-2-one with O- and N-nucleophiles have been studied, leading to the synthesis of various substituted pyranones and pyridinones . The acylation reaction of γ,β-unsaturated β-keto esters has also been used to synthesize 6-alkenyl-5-ethoxycarbonyl-2,3-dihydro-4H-pyran-4-one derivatives . These reactions demonstrate the chemical versatility of the 2H-pyran-2-one scaffold and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a propyl group may increase the hydrophobicity of the compound. The synthesis methods often aim to improve the yield and purity of these compounds, as well as to develop greener and more convenient approaches, such as ultrasound-mediated condensation or multi-component reactions in water . These methods not only provide the target compounds in good yields but also highlight the importance of environmentally friendly practices in chemical synthesis.

Scientific Research Applications

Biological and Pharmacological Activities

6-Propyl-5,6-dihydro-2H-pyran-2-one, as a part of the 5,6-dihydro-2H-pyran-2-ones family, exhibits a wide range of biological and pharmacological activities. These include properties like antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities. This range of activities makes these compounds particularly attractive for both chemists and pharmacologists (Eskandari & Rafieian-kopaei, 2016).

Structure-Activity Relationship

Research focusing on the structure-activity relationship of 5,6-dihydro-2H-pyran-2-one compounds has discovered specific variants demonstrating significant plant growth inhibitory activity. For instance, certain compounds within this class have shown potent inhibitory effects against Italian ryegrass shoots and roots, highlighting their potential as herbicidal agents (Ochi et al., 2021).

Synthesis and Chemical Applications

The synthesis of these compounds, including this compound, has been a key area of interest. Various synthetic routes have been explored, including intramolecular cyclization, N-heterocyclic carbene pre-catalyst reaction, and ring-closing metathesis, among others. These methods are instrumental in creating organic compounds and heterocycles for further study and application (Eskandari & Rafieian-kopaei, 2016).

Contribution to Natural Products Chemistry

This compound is also notable in the field of natural products chemistry. It forms a crucial structural motif found in various biologically active lactones. The stereochemical complexity and diverse biological activities of these lactones have spurred significant interest in their synthesis and functionalization (Carrera et al., 2013).

properties

IUPAC Name

2-propyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-7-5-3-6-8(9)10-7/h3,6-7H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLYUGDQAHVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553091
Record name 6-Propyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16400-69-4
Record name 6-Propyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-propyl-5,6-dihydro-2H-pyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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